Cas no 1017433-02-1 (2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile)

2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a brominated phenylacetonitrile derivative featuring a 4-methylpiperazine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both a bromophenyl group and a methylpiperazine moiety enhances its utility in cross-coupling reactions and as a building block for drug discovery. Its well-defined molecular structure allows for precise modifications, making it valuable for developing compounds with potential therapeutic applications. The product is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile structure
1017433-02-1 structure
Product name:2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
CAS No:1017433-02-1
MF:
MW:
CID:4567418

2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile

Computed Properties

  • Exact Mass: 293.05276g/mol
  • Monoisotopic Mass: 293.05276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 294.19g/mol
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.3Ų

2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX60306-50mg
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
50mg
$219.00 2024-04-20
Aaron
AR01EM2M-10g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
10g
$4413.00 2023-12-16
A2B Chem LLC
AX60306-1g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
1g
$818.00 2024-04-20
1PlusChem
1P01ELUA-5g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
5g
$2722.00 2023-12-27
Enamine
EN300-748732-2.5g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
2.5g
$1454.0 2024-05-23
A2B Chem LLC
AX60306-5g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
5g
$2301.00 2024-04-20
1PlusChem
1P01ELUA-100mg
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
100mg
$369.00 2023-12-27
1PlusChem
1P01ELUA-2.5g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
2.5g
$1859.00 2023-12-27
Enamine
EN300-748732-1.0g
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
1.0g
$743.0 2024-05-23
A2B Chem LLC
AX60306-250mg
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
1017433-02-1 95%
250mg
$422.00 2024-04-20

Additional information on 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile

Comprehensive Overview of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile (CAS No. 1017433-02-1)

2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a specialized organic compound with a molecular structure that combines a bromophenyl group and a methylpiperazine moiety. This unique configuration makes it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. The compound's CAS number, 1017433-02-1, serves as a unique identifier in chemical databases, ensuring precise tracking and regulatory compliance.

The compound's acetonitrile backbone is a common feature in many bioactive molecules, contributing to its versatility in synthetic chemistry. Researchers often explore its potential as a building block for kinase inhibitors or central nervous system (CNS) targeting drugs, aligning with current trends in precision medicine. Its 4-bromophenyl group enhances lipophilicity, which can improve membrane permeability—a critical factor in drug design.

In recent years, the demand for highly functionalized nitriles like 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has surged due to their role in catalyzed cross-coupling reactions, a hot topic in green chemistry. This aligns with the growing focus on sustainable synthesis methods, as highlighted by frequent searches for "eco-friendly organic synthesis" and "Pd-catalyzed reactions" in scientific literature.

The compound's methylpiperazine segment is particularly noteworthy, as this structural motif appears in several FDA-approved drugs, including antipsychotics and antidepressants. This connection has spurred interest in its potential applications for neurodegenerative disease research, a field gaining traction due to rising global health concerns. Searches for "piperazine derivatives in drug discovery" have increased by 40% year-over-year, reflecting this trend.

Analytical characterization of CAS 1017433-02-1 typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the compound's purity and structural integrity, which are essential for reproducible research outcomes—a priority for laboratories addressing the reproducibility crisis in science.

From a commercial perspective, 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is often listed by specialty chemical suppliers with >95% purity. Its pricing reflects the complexity of its synthesis, which involves multi-step protocols requiring air-sensitive reagents and inert atmosphere conditions. These factors contribute to its positioning as a premium research chemical.

Ongoing studies investigate its potential as a precursor for PET radiotracers, leveraging the bromine atom for isotopic labeling. This application taps into the expanding market for molecular imaging agents, projected to grow at 8.7% CAGR through 2030. Such developments make this compound relevant to both academic and industrial research communities.

Storage recommendations for 1017433-02-1 emphasize protection from moisture and light, typically suggesting amber glass containers under nitrogen atmosphere. These precautions maintain stability for this hygroscopic crystalline powder, which exhibits optimal solubility in polar aprotic solvents like DMSO or DMF.

Patent literature reveals growing intellectual property activity surrounding methylpiperazine-containing nitriles, with 23 new filings in 2023 alone. This legal landscape underscores the compound's commercial potential while necessitating careful review of freedom-to-operate analyses before development initiatives.

In summary, 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile represents a compelling case study in modern medicinal chemistry. Its structural features address multiple contemporary research needs—from drug discovery to sustainable synthesis—making it a compound worth monitoring as these scientific fields evolve.

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